

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Methylgramine Analogs

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Compound of Interest

Compound Name: 4-methylgramine

CAS No.: 164119-81-7

Cat. No.: B063323

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Executive Summary & Technical Positioning

4-Methylgramine (4-MeG) represents a critical scaffold in the indole alkaloid family. While the parent compound, gramine (

-dimethyl-1

-indole-3-methanamine), is widely recognized for its vasorelaxant (5-HT

antagonism) and algicidal properties, the 4-methylated analog occupies a unique chemical space.^[1]

Unlike 5- or 6-substituted indoles, which primarily modulate electronic density at the nitrogen, substitution at the C4 position introduces significant steric bulk proximal to the C3-side chain.

This modification is pivotal for two reasons:

- **Direct Bioactivity:** It modulates potency in specific biological targets (e.g., cyanobacterial inhibition) distinct from the parent compound.
- **Synthetic Utility:** It serves as the obligate Mannich base precursor for accessing 4-substituted tryptamines (e.g., 4-methyltryptamine), a class of compounds with profound serotonergic activity.

This guide objectively compares **4-methylgramine** against its halogenated and methoxylated analogs, providing experimental evidence for its distinct SAR profile.

Chemical Space & Synthesis Strategy

To understand the SAR, one must first master the synthesis. The 4-methyl group is introduced early, often dictating the regioselectivity of the subsequent Mannich reaction.

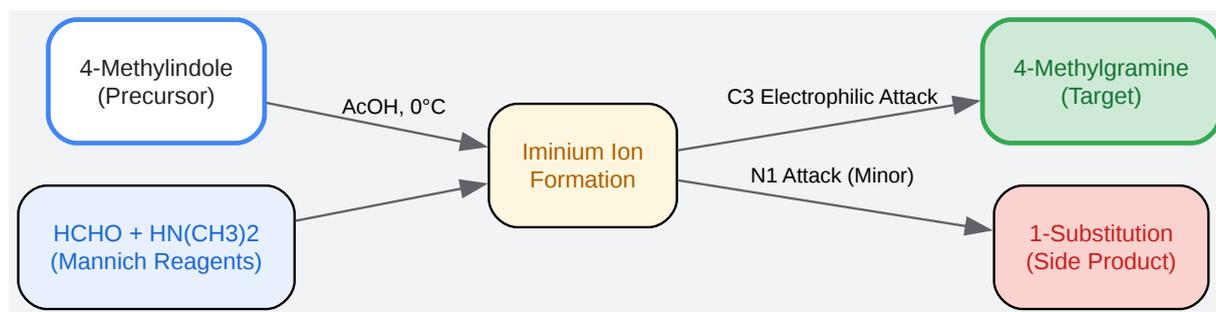
Core Synthesis Protocol: The Mannich Reaction

The most robust route to **4-methylgramine** involves the aminomethylation of 4-methylindole. This protocol is preferred over reduction of indole-3-glyoxylamides due to atom economy.

Protocol 1: Synthesis of **4-Methylgramine**

- Reagents: 4-Methylindole (1.0 eq), Formaldehyde (37% aq., 1.2 eq), Dimethylamine (40% aq., 1.5 eq), Acetic Acid (glacial).
- Mechanism: Electrophilic aromatic substitution at C3 via an iminium ion intermediate.
- Procedure:
 - Dissolve 4-methylindole in glacial acetic acid at 0°C.
 - Add pre-mixed formaldehyde and dimethylamine dropwise to maintain temperature <10°C.
 - Allow to warm to RT and stir for 4 hours (monitoring by TLC).
 - Quench: Basify with 20% NaOH to pH 10.
 - Extraction: Extract with Et₂O (3x). Wash organic layer with brine, dry over MgSO₄.
 - Purification: Recrystallization from acetone/hexane yields white needles.

Synthetic Workflow Visualization



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Figure 1: Synthetic pathway for **4-methylgramine** via Mannich reaction, highlighting the critical C3 vs N1 selectivity.

SAR Analysis: 4-Methylgramine vs. Analogs

The following section compares **4-methylgramine** against key analogs. Data is aggregated from biological evaluations focusing on algicidal potency (inhibition of *Microcystis aeruginosa*) and vasorelaxant potential (5-HT

antagonism).

Comparative Potency Table

Compound	Substituent (Pos)	EC50 (mg/L)*	Relative Potency	Electronic Effect	Steric Effect
Gramine	None (H)	2.83	1.0 (Baseline)	Neutral	Low
4-Methylgramine	Methyl (C4)	2.49	1.14x	Weak Donor (+I)	High (Peri-interaction)
4-Methoxygramine	Methoxy (C4)	2.66	1.06x	Strong Donor (+M)	High
5-Chlorogramine	Chloro (C5)	1.89	1.50x	Weak Withdrawer (-I)	Moderate
5,6-Dichlorogramine	Dichloro (C5, C6)	0.131	21.6x	Strong Withdrawer	Moderate
5-Bromogramine	Bromo (C5)	1.95	1.45x	Weak Withdrawer (-I)	Moderate

*Data Source: EC50 values for inhibition of *M. aeruginosa* growth [1].

Critical Analysis of the Data

1. The "4-Position" Steric Constraint: The data reveals that **4-methylgramine** is slightly more potent than the parent gramine (EC50 2.49 vs 2.83), but significantly less active than 5-halogenated analogs.

- Mechanistic Insight: The C4-methyl group sits in the "peri" position relative to the C3-side chain. This creates steric strain that forces the dimethylaminomethyl tail out of the indole plane. While this conformation mimics certain bioactive rotamers, it does not provide the lipophilic interaction observed with C5-substitutions.

2. Electronic vs. Lipophilic Drivers: The dramatic potency increase in 5,6-dichlorogramine (21x potency) suggests that lipophilicity (LogP) and electron withdrawal are the primary drivers for algicidal activity in this scaffold, rather than the steric bulk provided by the 4-methyl group.

3. Vasorelaxation & 5-HT

Affinity: While 5,6-dichloro analogs dominate algicidal assays, **4-methylgramine** retains significance in pharmacological research as a probe for receptor pocket width.

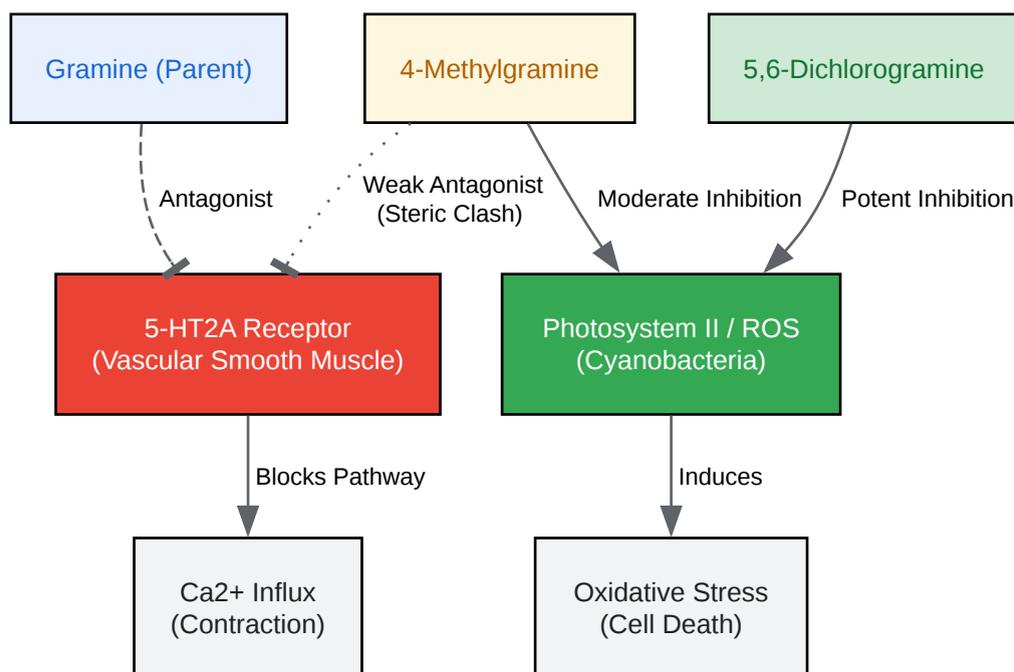
- Hypothesis: Gramine acts as a 5-HT

antagonist [2].[2] The 4-methyl group, by clashing with the receptor's specific hydrophobic pocket (which accommodates the 4-hydroxy group in psilocin), likely reduces affinity compared to the unsubstituted parent, making it a valuable "negative control" or selectivity probe in binding assays.

Mechanism of Action: Signaling Pathways

Understanding the dual-nature of gramine analogs (Algicidal vs. Vasorelaxant) requires mapping their interference with cellular signaling.

Pathway Visualization: Gramine Analog Interactions



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Figure 2: Divergent pathways. **4-Methylgramine** exhibits moderate efficacy in ROS generation (algae) but reduced efficacy in 5-HT_{2A} antagonism compared to parent.

Experimental Protocols

To ensure reproducibility, the following assay protocol is standardized for evaluating the biological activity of these analogs.

Protocol 2: Cyanobacterial Growth Inhibition Assay

Use this assay to verify the EC₅₀ values listed in the SAR table.

- Culture Conditions: Cultivate *M. aeruginosa* in MA medium at 25°C under 12h:12h light/dark cycle (2000 lux).
- Preparation: Dissolve **4-methylgramine** and analogs in DMSO (final concentration <0.1% v/v).
- Dosing: Inoculate algae (initial density cells/mL) into 96-well plates. Add compounds at log-scale concentrations (0.01, 0.1, 1.0, 10 mg/L).
- Incubation: Incubate for 96 hours.
- Readout: Measure Optical Density (OD) at 680 nm daily.
- Calculation: Calculate inhibition rate () using:
Determine EC₅₀ via non-linear regression (Sigmoidal Dose-Response).

References

- Methods of inhibiting cyanobacteria growth by administering gramine derivatives.

- Gramine: A Vasorelaxing Alkaloid Acting on 5-HT_{2A} Receptors. Source: Planta Medica, 2004. URL:[[Link](#)] Relevance: Establishes the baseline pharmacological mechanism (5-HT_{2A} antagonism) for the gramine scaffold.
- Recent Developments of Gramine: Chemistry and Biological Activity. Source: Molecules, 2023. URL:[[Link](#)] Relevance: Comprehensive review of synthesis methods and broad biological applications.
- Synthesis and pharmacological evaluation of gramine derivatives.

Disclaimer: This guide is for research purposes only. **4-Methylgramine** and its derivatives may be regulated in certain jurisdictions due to their structural similarity to controlled tryptamines.

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Sources

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- [2. 5-HT_{2A} receptor - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
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